N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a morpholine derivative with a carboxamide group attached to the 4-position of the morpholine ring. The morpholine ring is further substituted with a phenyl group at the 2-position. The carboxamide group is attached to a benzo[d][1,3]dioxol-5-yl moiety .
Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques like single-crystal X-ray diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques and computational methods .Applications De Recherche Scientifique
Virtual Screening and Pharmacokinetics
Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant inhibition of breast cancer cell invasion, migration, and adhesion, as well as angiogenesis blocking capabilities. One such compound demonstrated a 20% reduction in tumor volumes and less extensive metastasis in treated mice, showcasing its potential as a starting point for next-generation compounds due to its suitable pharmacokinetic properties (F. Wang et al., 2011).
Antimicrobial Applications
A study on the ultrasound-assisted synthesis of benzamide derivatives highlighted their promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values of less than 1 µg/mL. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa, indicating their potential as anti-tubercular agents (Urja D. Nimbalkar et al., 2018).
Antidiabetic and Antihyperglycemic Agents
Research into 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives led to the identification of compounds with potential as antidiabetic agents. KRP-297, one such derivative, emerged as a promising drug candidate for the treatment of diabetes mellitus, showcasing the therapeutic potential of benzamide derivatives in managing diabetes (M. Nomura et al., 1999).
Antitumor and Anticancer Agents
The synthesis and characterization of benzoxazine monomers with phenylnitrile functional groups demonstrated improved thermal stability and glass transition temperatures compared to analogous compounds without the phenylnitrile group. These findings suggest potential applications in developing materials with enhanced thermal properties, which could have implications in various scientific and industrial contexts (H. Qi et al., 2009).
Mécanisme D'action
Target of Action
The compound N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide has been found to exhibit activity against various cancer cell lines . The primary targets of this compound are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis , effectively inhibiting the proliferation of cancer cells .
Biochemical Pathways
The compound’s interaction with tubulin affects the assembly of microtubules, which are essential components of the cell’s cytoskeleton . This disruption leads to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . The affected pathways include those involved in cell division and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation. It achieves this by causing cell cycle arrest and inducing apoptosis in cancer cells . This leads to a decrease in the growth of cancer cells, as evidenced by the compound’s potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Analyse Biochimique
Biochemical Properties
N-(benzo[d][1,3]dioxol-5-yl)-2-phenylmorpholine-4-carboxamide may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It is suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established . It may exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-phenylmorpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(19-14-6-7-15-16(10-14)24-12-23-15)20-8-9-22-17(11-20)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSZPDLXOTVLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.